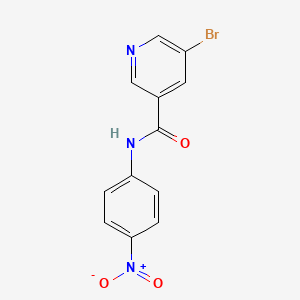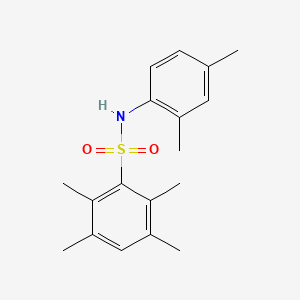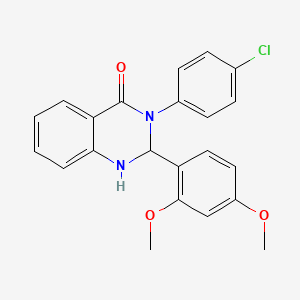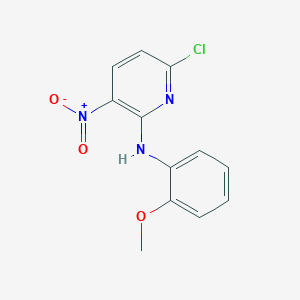
5-bromo-N-(4-nitrophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(4-nitrophenyl)nicotinamide, also known as BNPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the inhibition of NAD+-dependent deacetylases such as SIRT1 and SIRT2. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. This compound binds to the catalytic domain of these enzymes, preventing their activity and leading to the accumulation of acetylated proteins. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of NAD+-dependent deacetylases and the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
实验室实验的优点和局限性
5-bromo-N-(4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for NAD+-dependent deacetylases. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are several future directions for the use of 5-bromo-N-(4-nitrophenyl)nicotinamide in scientific research. One potential application is in the development of cancer therapies. This compound has been shown to induce apoptosis in cancer cells and could be used as a potential chemotherapeutic agent. Another potential application is in the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Further research is needed to determine the potential clinical applications of this compound in these areas. Additionally, the development of more soluble and stable derivatives of this compound could expand its use in various assays.
合成方法
The synthesis of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the reaction between 5-bromo-2-chloronicotinic acid and 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow solid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
5-bromo-N-(4-nitrophenyl)nicotinamide has been widely used in scientific research as a tool for studying the function of nicotinamide derivatives in biological systems. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. This compound has been reported to inhibit the activity of NAD+-dependent deacetylases, which are involved in the regulation of gene expression and cellular metabolism. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
属性
IUPAC Name |
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(4-2-10)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJXWSDOQNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)


![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)

![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)

